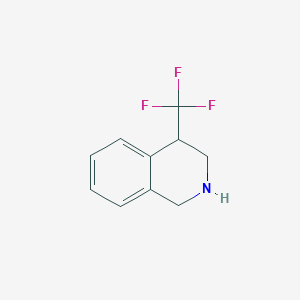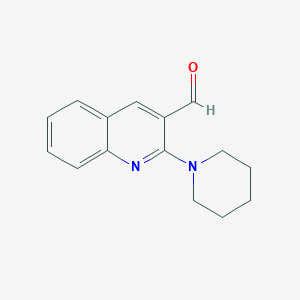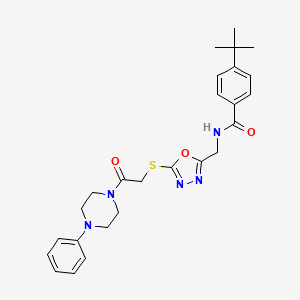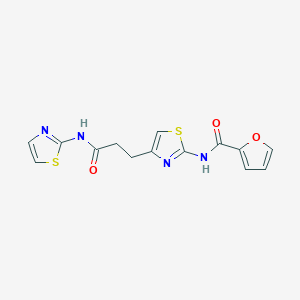
4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
Trifluoromethyl-substituted compounds are often synthesized through various methods, including Pd-catalyzed coupling reactions . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group lowers the basicity of compounds like trifluoroethanol .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physicochemical properties. For example, it has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group lowers the basicity of compounds like trifluoroethanol .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, has been pivotal in drug discovery. In the past two decades, several FDA-approved drugs have featured the TFM group as a pharmacophore . Researchers have explored the synthesis and biological activity of TFM-containing compounds for various diseases. Investigating the potential of 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline in drug development is crucial.
Pharmaceutical Intermediates
4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline serves as a pharmaceutical intermediate. Its unique structure makes it valuable for designing novel drug candidates and optimizing their properties .
Perovskite Solar Cells
In materials science, 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for enhancing the performance of perovskite solar cells. Its incorporation into the perovskite film affects crystallinity and optoelectronic properties .
Deuteration Studies
Deuterated compounds are essential for nuclear magnetic resonance (NMR) analysis and drug metabolism research. Incorporating deuterium at specific positions requires synthetic methodologies. 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline may play a role in such studies .
Heterocyclic Chemistry and Biological Activity
The imidazole ring, present in 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, exhibits diverse therapeutic potential. Researchers have synthesized imidazole derivatives to explore their biological activity, including anticancer, antibacterial, and antifungal properties .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound . Therefore, the future directions in this field could involve the development of new trifluoromethyl-substituted compounds with improved properties and applications.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9/h1-4,9,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLHWAPUKOBFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)
![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)
![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2542803.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)
![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)
![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)


